An In-depth Technical Guide to the Synthesis and Properties of 2-Chlorothiophene-3-carboxylic Acid
An In-depth Technical Guide to the Synthesis and Properties of 2-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and key experimental protocols related to 2-chlorothiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.
Introduction
2-Chlorothiophene-3-carboxylic acid is a substituted thiophene derivative. Its structural features, including the presence of a carboxylic acid group and a chlorine atom on the thiophene ring, make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional organic materials. The regiochemistry of the substituents offers unique reactivity and potential for diverse chemical transformations.
Physicochemical Properties
The properties of 2-chlorothiophene-3-carboxylic acid have been compiled from various sources. The data presented below is a combination of experimentally determined and computationally predicted values.[1][2]
Table 1: Physical and Chemical Properties of 2-Chlorothiophene-3-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₅H₃ClO₂S | PubChem[1] |
| Molecular Weight | 162.59 g/mol | PubChem[1] |
| CAS Number | 53935-71-0 | ChemicalBook, Moldb[2][3] |
| Appearance | Solid (form may vary) | --- |
| Boiling Point | 280.9°C at 760 mmHg (Predicted) | Moldb[2] |
| Melting Point | Not available | --- |
| Solubility | Soluble in organic solvents, insoluble in water. | BenchChem[4] |
| pKa | Not available | --- |
| XLogP3 | 2.1 | PubChem[1] |
| Topological Polar Surface Area | 65.5 Ų | PubChem[1] |
Spectral Data
Detailed experimental spectra for 2-chlorothiophene-3-carboxylic acid are not widely available in the public domain. However, the expected spectral characteristics can be inferred from the structure and general principles of spectroscopy.
Table 2: Expected Spectral Data for 2-Chlorothiophene-3-carboxylic Acid
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the thiophene ring (δ 7.0-8.5 ppm).- A broad singlet for the carboxylic acid proton (δ 10-13 ppm). |
| ¹³C NMR | - Signals for the thiophene ring carbons (δ 120-140 ppm).- A signal for the carboxylic acid carbonyl carbon (δ 165-185 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carbonyl group (1680-1710 cm⁻¹).- C-Cl and C-S stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z corresponding to the molecular weight.- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a chlorine-containing compound.- Fragmentation pattern showing the loss of -COOH and other fragments.[5] |
Synthesis of 2-Chlorothiophene-3-carboxylic Acid
A direct and high-yield synthesis of 2-chlorothiophene-3-carboxylic acid is not prominently described in the literature, likely due to the preferential reactivity of the 5-position of the 2-chlorothiophene ring in electrophilic and metalation reactions. However, a plausible and effective two-step synthetic route can be proposed, starting from the commercially available 2-chlorothiophene. This pathway involves the introduction of a functional group at the 3-position, followed by its conversion to a carboxylic acid.
The proposed synthetic pathway is as follows:
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Chloromethylation of 2-chlorothiophene to yield 2-chloro-3-(chloromethyl)thiophene.
-
Oxidation of the chloromethyl group to a carboxylic acid.
Below is a diagram illustrating this proposed synthetic workflow.
Caption: Proposed two-step synthesis of 2-chlorothiophene-3-carboxylic acid.
Detailed Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis of 2-chlorothiophene-3-carboxylic acid.
Step 1: Synthesis of 2-Chloro-3-(chloromethyl)thiophene (Chloromethylation)
This protocol is adapted from established chloromethylation procedures for thiophene derivatives.[4][6]
-
Materials and Reagents:
-
2-Chlorothiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
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Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
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Ice bath
-
-
Procedure:
-
In a round-bottom flask, suspend anhydrous zinc chloride (catalytic amount) in dichloromethane.
-
Cool the mixture in an ice bath and add 2-chlorothiophene.
-
Slowly add a mixture of paraformaldehyde and concentrated hydrochloric acid to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-(chloromethyl)thiophene.
-
The product can be purified by vacuum distillation.
-
Step 2: Synthesis of 2-Chlorothiophene-3-carboxylic Acid (Oxidation)
This protocol is a general method for the oxidation of benzylic-type halides to carboxylic acids using potassium permanganate.[7][8][9][10]
-
Materials and Reagents:
-
2-Chloro-3-(chloromethyl)thiophene
-
Potassium Permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-(chloromethyl)thiophene in a mixture of pyridine and water.
-
Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Continue heating under reflux until the reaction is complete (monitor by TLC). A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 2-chlorothiophene-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Safety and Handling
2-Chlorothiophene-3-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a NIOSH-approved respirator if ventilation is inadequate.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep the container tightly closed.
-
Conclusion
References
- 1. 2-chlorothiophene-3-carboxylic Acid | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 53935-71-0 | 2-Chlorothiophene-3-carboxylic acid - Moldb [moldb.com]
- 3. 2-Chlorothiophene-3-carboxylic acid | 53935-71-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Potassium Permanganate [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
